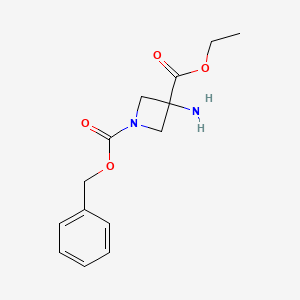

1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-19-12(17)14(15)9-16(10-14)13(18)20-8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJQQAMSJAVYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a highly functionalized azetidine derivative of significant interest in medicinal chemistry. Azetidines, particularly those with 3,3-disubstitution, serve as valuable constrained amino acid surrogates and bioisosteres in drug design. The presented synthetic route is designed for robustness and scalability, beginning with the commercially available 1-Boc-azetidin-3-one. The strategy hinges on the creation of the C3-quaternary center via a modified Strecker amino acid synthesis, followed by functional group manipulations and a protecting group exchange to yield the target compound. This document offers detailed protocols, mechanistic insights, and characterization data to enable researchers in drug development to successfully synthesize and utilize this versatile chemical building block.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational motifs in medicinal chemistry, with the azetidine ring emerging as a particularly valuable scaffold.[1] Its strained four-membered ring structure imparts conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible analogues. Furthermore, the polar nature of the azetidine nitrogen can improve key physicochemical properties such as aqueous solubility.

The target molecule, this compound, is a non-proteinogenic α,α-disubstituted amino acid analogue. The presence of both an amino group and an ester group on the same carbon (C3) creates a chiral or, in this case, a prochiral quaternary center. Such structures are of immense interest as building blocks for peptide mimetics, enabling the exploration of novel peptide conformations and enhancing resistance to enzymatic degradation.[2] This guide details a logical and efficient synthetic pathway to access this compound, providing researchers with a practical tool for their discovery programs.

Retrosynthetic Analysis and Strategy Rationale

The synthesis of a 3,3-disubstituted azetidine requires careful strategic planning to construct the strained ring and install the geminal functional groups. Our retrosynthetic analysis identifies a practical and efficient forward synthesis pathway.

Retrosynthetic Breakdown

The target molecule 5 can be disconnected at the N1-carbamate bond, revealing the key intermediate, ethyl 3-aminoazetidine-3-carboxylate 4 . This intermediate possesses the core azetidine ring with the required C3-disubstitution. This core can be traced back to a nitrile precursor 2 , which is accessible from a ketone through a Strecker-type reaction. The most logical and commercially viable starting point for this sequence is 1-Boc-azetidin-3-one 1 .

Caption: Retrosynthetic pathway for the target compound.

Rationale for the Chosen Strategy

This synthetic route is selected for several compelling reasons:

-

Expertise & Experience: The chosen pathway relies on well-established and high-yielding reactions. The Strecker synthesis is a classic and robust method for creating α-aminonitriles from ketones.[3][4] The conversion of a nitrile to an ester via acidic alcoholysis (the Pinner reaction) is also a standard transformation.[5] Finally, the exchange of a Boc protecting group for a Cbz group is a common tactic in peptide and amino acid chemistry, allowing for differential deprotection strategies in subsequent steps.[6][7]

-

Trustworthiness & Validation: The synthesis begins with a stable, commercially available starting material, 1-Boc-azetidin-3-one, which enhances reproducibility. Each step involves standard purification techniques (extraction, chromatography) and can be monitored by thin-layer chromatography (TLC), ensuring a self-validating protocol.

-

Authoritative Grounding: The methodologies for each step are analogous to procedures extensively documented in peer-reviewed literature for similar substrates, providing a strong foundation for success.[1][8]

Overall Synthesis Workflow

The forward synthesis proceeds through four distinct stages, transforming the starting ketone into the final, highly functionalized azetidine product.

Caption: Overall workflow of the 4-step synthesis.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly toxic reagents (potassium cyanide), corrosive acids, and lachrymatory agents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-aminoazetidine-3-carbonitrile (2)

This step utilizes a Strecker reaction to form the key α-aminonitrile intermediate from N-Boc-azetidin-3-one.[4][9]

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) 1-Boc-azetidin-3-one (1) 171.21 10.0 g 58.4 Potassium Cyanide (KCN) 65.12 4.18 g 64.2 (1.1 eq) Ammonium Chloride (NH₄Cl) 53.49 3.44 g 64.2 (1.1 eq) Methanol (MeOH) - 100 mL - Deionized Water - 50 mL - Ethyl Acetate (EtOAc) - 300 mL - | Brine | - | 100 mL | - |

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-azetidin-3-one (1 ), ammonium chloride, and methanol. Stir at room temperature until all solids dissolve.

-

In a separate beaker, dissolve potassium cyanide in deionized water. Caution: KCN is extremely toxic. Handle with extreme care and have a cyanide antidote kit available.

-

Cool the flask containing the azetidinone solution to 0 °C in an ice bath.

-

Slowly add the aqueous KCN solution to the flask over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

-

After completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Add ethyl acetate (200 mL) to the remaining aqueous slurry and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product 2 as a pale yellow oil or solid.

-

The product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

-

Step 2: Synthesis of 1-(tert-Butoxycarbonyl) 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (3)

This transformation converts the nitrile to an ethyl ester via a Pinner reaction followed by in-situ hydrolysis.

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Crude Aminonitrile (2) ~197.24 ~11.5 g ~58.4 Anhydrous Ethanol (EtOH) - 200 mL - Hydrogen Chloride (HCl) gas 36.46 ~30 g Large Excess Diethyl Ether - 200 mL - | Saturated NaHCO₃ solution | - | As needed | - |

-

Procedure:

-

Dissolve the crude aminonitrile 2 in anhydrous ethanol in a 500 mL three-necked flask equipped with a gas inlet tube, a drying tube outlet, and a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Bubble dry HCl gas through the solution for 1-2 hours until the solution is saturated. The reaction is exothermic.

-

Seal the flask and allow it to stir at room temperature for 48 hours.

-

After 48 hours, add an equal volume of water (200 mL) and heat the mixture to 50 °C for 2 hours to hydrolyze the intermediate imidate.

-

Cool the reaction mixture and concentrate under reduced pressure to remove most of the ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully neutralize to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., gradient of 20-50% EtOAc in hexanes) to afford the Boc-protected amino ester 3 as a clear oil.

-

Step 3: Boc Deprotection to Yield Ethyl 3-aminoazetidine-3-carboxylate salt (4)

The acid-labile Boc group is removed to expose the azetidine nitrogen for the final Cbz protection step.[6]

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Boc-Amino Ester (3) 244.29 10.0 g 40.9 Dichloromethane (DCM) - 100 mL - Trifluoroacetic Acid (TFA) 114.02 30 mL Large Excess | Diethyl Ether | - | 200 mL | - |

-

Procedure:

-

Dissolve the Boc-protected amino ester 3 in dichloromethane in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid dropwise. Gas evolution (isobutylene) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.

-

Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of residual acid.

-

The resulting product, ethyl 3-aminoazetidine-3-carboxylate trifluoroacetate salt (4 ), is typically a viscous oil or hygroscopic solid and is used directly in the next step without further purification.

-

Step 4: Synthesis of this compound (5)

The final step involves the N-protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group under Schotten-Baumann conditions.[7][10][11]

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Crude Azetidine Salt (4) ~258.19 ~10.6 g ~40.9 Sodium Bicarbonate (NaHCO₃) 84.01 13.8 g 164 (4 eq) Dichloromethane (DCM) - 100 mL - Water - 100 mL - | Benzyl Chloroformate (Cbz-Cl) | 170.59 | 7.7 mL (8.3 g) | 48.8 (1.2 eq) |

-

Procedure:

-

Dissolve the crude salt 4 in a mixture of water and dichloromethane in a 500 mL flask.

-

Cool the biphasic mixture to 0 °C in an ice bath and add sodium bicarbonate in portions.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the vigorously stirred mixture. Caution: Cbz-Cl is a lachrymator.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., gradient of 10-40% EtOAc in hexanes) to yield the final product 5 as a colorless to pale yellow oil.[12]

-

Characterization of the Final Product

The structure of this compound (5 ) should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.31 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 4.10-4.30 (m, 4H, azetidine CH₂), 1.80 (br s, 2H, -NH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~174 (C=O, ester), 156 (C=O, carbamate), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (-OCH₂Ph), 61.5 (-OCH₂CH₃), 58.0 (azetidine C-3), 55.0 (azetidine CH₂), 14.0 (-OCH₂CH₃). |

| MS (ESI+) | m/z = 279.13 [M+H]⁺, 301.11 [M+Na]⁺ |

Conclusion

This guide has detailed a robust, four-step synthesis of this compound, a valuable building block for drug discovery and peptide chemistry. The strategy leverages reliable, well-documented chemical transformations, starting from a readily available precursor. By providing a clear rationale, step-by-step protocols, and expected characterization data, this document serves as a practical resource for researchers aiming to incorporate this unique constrained amino acid analogue into their synthetic programs.

References

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ijacskros.com [ijacskros.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. chembk.com [chembk.com]

Spectroscopic Data for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous chemical structures to construct a robust, predictive profile. We delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols are provided to serve as a self-validating framework for researchers synthesizing and characterizing this and similar novel chemical entities. This guide is designed not as a rigid template, but as an in-depth resource that explains the causality behind experimental choices and spectral interpretation, empowering researchers to confidently verify the structure and purity of their compounds.

Introduction: The Structural Imperative

This compound is a unique small molecule incorporating several key functional groups: a strained azetidine ring, a benzyl carbamate, an ethyl ester, and a primary amine at a quaternary carbon. This combination of features makes it a potentially valuable building block in medicinal chemistry, where the rigid azetidine scaffold can be used to explore chemical space in drug design. Azetidines are increasingly found in marketed drugs and clinical candidates, valued for their ability to impart favorable physicochemical properties.[1]

Given its novelty, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This guide will systematically predict and explain the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a reliable benchmark for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound have been systematically numbered. These numbers will be used consistently throughout the guide to refer to specific protons and carbons.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are based on the shielding and deshielding effects of adjacent functional groups.

Predicted ¹H NMR Data

| Protons (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| Aromatic (C7-C11) | 7.25 - 7.40 | Multiplet (m) | 5H | Protons on the benzyl ring, typically appearing as a complex multiplet. |

| Benzylic CH₂ (C5) | ~5.15 | Singlet (s) | 2H | Deshielded by the adjacent carbamate nitrogen and the aromatic ring. A singlet is expected due to no adjacent protons. |

| Azetidine CH₂ (C2, C4) | 4.0 - 4.5 | Multiplet (m) | 4H | Protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. Deshielded by the ring strain and the carbamate nitrogen. |

| Ethyl O-CH₂ (C13) | ~4.20 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. The quartet arises from coupling to the methyl protons (C14). |

| Amino NH₂ (N15) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | Chemical shift can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace water. |

| Ethyl CH₃ (C14) | ~1.25 | Triplet (t) | 3H | Shielded aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene protons (C13). |

Causality Behind ¹H NMR Predictions

-

Aromatic Protons (C7-C11): The chemical shift range of 7.25-7.40 ppm is characteristic for unsubstituted phenyl groups.[2][3]

-

Benzylic Protons (C5): The protons of a benzyl group attached to a nitrogen are typically found in the range of 3.5-4.5 ppm. However, the carbamate structure further deshields these protons, pushing them downfield to around 5.15 ppm, similar to what is seen in benzyl carbamates.[4] The protons are chemically equivalent, leading to a singlet.

-

Azetidine Protons (C2, C4): The protons on an azetidine ring are deshielded due to ring strain and the electronegativity of the nitrogen atom. In this asymmetric molecule, the two protons on C2 are diastereotopic to each other, as are the two protons on C4. This magnetic inequivalence means they will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on the other methylene group, resulting in complex multiplets.[5][6]

-

Ethyl Ester Protons (C13, C14): The quartet for the methylene group (~4.20 ppm) and the triplet for the methyl group (~1.25 ppm) is a classic ethyl ester pattern. The methylene protons are deshielded by the adjacent oxygen atom.[7][8][9][10][11]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon (Atom No.) | Predicted δ (ppm) | Rationale & Notes |

| Ester C=O (C12) | ~170-172 | Typical chemical shift for an ester carbonyl carbon.[12] |

| Carbamate C=O (C5) | ~155-157 | Characteristic chemical shift for a carbamate carbonyl carbon.[12] |

| Aromatic Quaternary (C6) | ~136-138 | The carbon of the phenyl ring attached to the benzylic group. |

| Aromatic CH (C7-C11) | ~127-129 | Characteristic range for protonated carbons in a benzene ring.[13][14] |

| Benzylic CH₂ (C5) | ~67 | Deshielded by the adjacent nitrogen and aromatic ring. |

| Ethyl O-CH₂ (C13) | ~61 | Typical shift for the methylene carbon of an ethyl ester.[12] |

| Azetidine CH₂ (C2, C4) | ~55-60 | Deshielded by the ring strain and the nitrogen atom. Two distinct signals are expected.[15][16][17] |

| Quaternary Azetidine (C3) | ~60-65 | This carbon is substituted with three electron-withdrawing groups (two carboxylates and an amine), leading to a significant downfield shift. |

| Ethyl CH₃ (C14) | ~14 | Typical chemical shift for the methyl carbon of an ethyl ester.[12] |

Causality Behind ¹³C NMR Predictions

-

Carbonyl Carbons (C12, C5): The chemical shifts of carbonyl carbons are highly dependent on their electronic environment. Ester carbonyls (C12) are typically found around 170 ppm, while carbamate carbonyls (C5) are more shielded and appear around 156 ppm.[12][18]

-

Aromatic Carbons (C6-C11): The carbons of the benzene ring will appear in the typical aromatic region of 125-150 ppm.[13][14] The quaternary carbon (C6) will be the most deshielded among them.

-

Azetidine Carbons (C2, C3, C4): The carbons of the azetidine ring are deshielded compared to their acyclic counterparts due to the ring strain.[15][16][17] The quaternary carbon C3 is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the attached ester, carbamate, and amino groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Notes |

| 3400 - 3300 | N-H Stretch | Primary Amine | Medium, Two Bands | Primary amines show two N-H stretching bands (symmetric and asymmetric).[19][20][21][22][23] |

| 3030 | C-H Stretch | Aromatic | Medium | Characteristic C-H stretching for sp² hybridized carbons in the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic | Medium-Strong | C-H stretching from the azetidine, benzyl, and ethyl groups. |

| ~1740 | C=O Stretch | Ethyl Ester | Strong | The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl. |

| ~1695 | C=O Stretch | Carbamate | Strong | The carbamate carbonyl stretch is a strong, characteristic absorption.[4][24][25][26] |

| 1650 - 1580 | N-H Bend | Primary Amine | Medium | The scissoring vibration of the primary amine.[19][22] |

| 1495, 1455 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine/Carbamate | Medium-Strong | A complex region with contributions from C-N and C-O stretching. |

Causality Behind FT-IR Predictions

-

N-H Vibrations: The primary amine (NH₂) is expected to show two distinct stretching peaks between 3400-3300 cm⁻¹, which is a key diagnostic feature.[19][20][21][22][23] A bending vibration around 1600 cm⁻¹ is also characteristic.

-

C=O Vibrations: The two carbonyl groups will give rise to two strong, distinct absorption bands. The ester carbonyl is generally at a higher wavenumber (~1740 cm⁻¹) than the carbamate carbonyl (~1695 cm⁻¹), allowing them to be distinguished.[24][25]

-

C-H Vibrations: The spectrum will show C-H stretching from both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

-

Molecular Formula: C₁₄H₁₈N₂O₄

-

Exact Mass: 278.1267

-

Molecular Weight: 278.30 g/mol

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Rationale & Notes |

| 278 | [M]⁺ | Molecular ion peak. |

| 205 | [M - CO₂Et]⁺ | Loss of the ethyl carboxylate radical. |

| 187 | [M - Bn]⁺ | Loss of the benzyl radical. |

| 170 | [BnNCO]⁺ | Fragment corresponding to benzyl isocyanate. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups.[27][28][29][30][31] |

Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions is likely to be dominated by cleavages at the bonds adjacent to the nitrogen atoms and the carbonyl groups. The most favorable fragmentation pathway often involves the formation of the highly stable tropylium ion (m/z 91). Other significant fragmentation pathways include the loss of the ethyl ester group and cleavage of the azetidine ring.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following protocols are designed to generate high-quality, reproducible spectroscopic data. Adherence to these standardized methods is crucial for ensuring data integrity.

General Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purification by flash column chromatography or recrystallization is recommended.

-

Solvent: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for other techniques.

-

Drying: The sample should be thoroughly dried under high vacuum to remove residual solvents, which can interfere with analysis, particularly in ¹H NMR and FT-IR.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a good starting point) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all peaks and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton and carbon signals and confirm connectivity.

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

Thin Film (Neat): If the sample is an oil, place a small drop between two NaCl or KBr plates.

-

KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Process the data to report peak positions in wavenumbers (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for fragmentation data, Electrospray Ionization for accurate mass).

-

Acquisition (High-Resolution MS):

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Use an internal calibrant to ensure high mass accuracy.

-

Determine the m/z of the protonated molecular ion [M+H]⁺ and compare it to the calculated exact mass.

-

Overall Workflow for Spectroscopic Analysis

The logical flow for the comprehensive analysis of a novel compound like this compound is a multi-step, iterative process.

Caption: A self-validating workflow for the synthesis and spectroscopic confirmation of novel compounds.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By grounding predictions in the well-established spectroscopic behavior of analogous structures and providing robust experimental protocols, this document serves as a vital resource for researchers in the field. The causality-driven approach to interpreting spectra, combined with a self-validating workflow, ensures scientific integrity and empowers confident structural elucidation, a critical step in the journey of drug discovery and development.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Palmitic acid ethyl ester(628-97-7) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 16. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0159701) [np-mrd.org]

- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. fiveable.me [fiveable.me]

- 21. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 22. wikieducator.org [wikieducator.org]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

CAS Number: 1434142-16-1

This guide provides a comprehensive technical overview of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, offering insights grounded in scientific literature.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive component for designing molecules with high target affinity and specificity. The incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug candidates. This compound, with its protected amine and ester functionalities, serves as a versatile intermediate for the synthesis of a wide range of complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1434142-16-1 | ChemBK[1] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | ChemBK[1] |

| Molecular Weight | 278.30 g/mol | Sunway Pharm Ltd.[2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥97% | Aladdin Scientific Corporation[3] |

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[2] |

Synthesis Protocol: A Plausible Route

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient route can be constructed based on established methodologies for the synthesis of related 3-aminoazetidine-3-carboxylic acid derivatives. The proposed synthesis starts from the readily available 1-benzyl-3-azetidinone.

This synthetic approach is based on the principles of the Strecker synthesis, adapted for a cyclic ketone. The key steps involve the formation of an α-aminonitrile, followed by hydrolysis to the corresponding α-amino acid.

Experimental Protocol:

Step 1: Formation of the α-Aminonitrile Intermediate

-

To a solution of 1-benzyl-3-azetidinone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of potassium cyanide (1.1 equivalents) in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ammonium chloride (1.1 equivalents) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Causality: The reaction proceeds through the formation of an imine intermediate from the ketone and ammonia (from ammonium chloride). The cyanide ion then attacks the imine to form the α-aminonitrile. The benzyl group on the nitrogen serves as a protecting group.

Step 2: Hydrolysis to the Amino Acid and Esterification

-

To the crude α-aminonitrile from the previous step, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours. This step hydrolyzes both the nitrile and the ester (if any residual starting material is present).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the amino acid.

-

Filter the solid and dry it.

-

To a suspension of the obtained amino acid in ethanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours to facilitate the esterification.

-

Remove the solvent under reduced pressure. The residue is the crude ethyl ester hydrochloride salt.

Causality: Acidic hydrolysis converts the nitrile group to a carboxylic acid and the amino group to its ammonium salt. Subsequent reaction with thionyl chloride in ethanol converts the carboxylic acid to its ethyl ester.

Step 3: N-Protection with a Carboxybenzyl (Cbz) Group

-

Dissolve the crude ethyl ester hydrochloride salt in a mixture of dioxane and water.

-

Cool the solution to 0 °C and add sodium bicarbonate (2.5 equivalents) to neutralize the acid and act as a base.

-

Slowly add benzyl chloroformate (1.1 equivalents) while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

Causality: The benzyloxycarbonyl (Cbz) group is a common protecting group for amines. Benzyl chloroformate reacts with the primary amine in the presence of a base to form the stable carbamate linkage.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Representative Data)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 5.15 (s, 2H, -CH₂-Ph)

-

δ 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)

-

δ 4.0-4.3 (m, 4H, azetidine-CH₂)

-

δ 2.50 (br s, 2H, -NH₂)

-

δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 173.0 (C=O, ester)

-

δ 156.0 (C=O, carbamate)

-

δ 136.0 (Ar-C)

-

δ 128.5, 128.0, 127.8 (Ar-CH)

-

δ 67.0 (-CH₂-Ph)

-

δ 61.5 (-O-CH₂)

-

δ 58.0 (azetidine-C3)

-

δ 50.0 (azetidine-CH₂)

-

δ 14.0 (-CH₃)

-

-

IR (KBr, cm⁻¹):

-

3350-3450 (N-H stretch, amine)

-

1735 (C=O stretch, ester)

-

1690 (C=O stretch, carbamate)

-

1250 (C-N stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 279.1 [M+H]⁺

-

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of functional groups on the rigid azetidine core allows for the exploration of chemical space in drug discovery programs.

One notable application of structurally similar compounds is in the development of novel anticancer agents. For instance, 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions have been utilized as leaving groups in the synthesis of novel oxaliplatin derivatives.[4] These derivatives have shown significant cytotoxicity against human breast and lung cancer cell lines. The azetidine moiety in these complexes plays a crucial role in modulating the electronic properties and, consequently, the biological activity of the platinum complexes.

The free amino group, after deprotection of the Cbz group, can be further functionalized to introduce a wide range of substituents, enabling the generation of libraries of compounds for high-throughput screening. This makes it a key intermediate for the synthesis of compounds targeting various biological pathways.

Caption: Role as a versatile intermediate in the synthesis of bioactive molecules.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while not extensively detailed in the public domain, can be reliably achieved through established chemical transformations. The unique conformational constraints and the versatile functional handles of the azetidine core make this compound a valuable tool for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the potential of this and related azetidine derivatives in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. 1016731-24-0|Benzyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 4. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

An In-Depth Technical Guide to the Synthesis of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Key Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1][2] Its inherent ring strain imparts a unique three-dimensional geometry, offering a structurally rigid scaffold that can enhance binding affinity and metabolic stability of drug candidates.[3] The strategic functionalization of the azetidine core allows for the precise orientation of substituents, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the synthetic pathways to a particularly valuable derivative, this compound, a trifunctionalized scaffold with wide applications in the synthesis of complex bioactive molecules.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of highly substituted azetidines, such as the target molecule, presents a formidable challenge due to the inherent ring strain.[4] A successful synthetic strategy must navigate this challenge while allowing for the controlled introduction of multiple functional groups. Our retrosynthetic approach identifies two primary pathways, both commencing from readily available starting materials.

Synthetic Pathway I: Dieckmann Condensation Approach

A robust and convergent approach to the azetidine core involves an intramolecular Dieckmann condensation of a suitably substituted diester.[5][6] This method is particularly advantageous for the formation of 5- and 6-membered rings, and with careful substrate design, can be adapted for the construction of the strained 4-membered azetidine ring.

Diagram of Synthetic Pathway I

Caption: Synthetic route via Dieckmann condensation.

Step-by-Step Experimental Protocol for Pathway I

Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)malonate (Intermediate A)

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, cool the reaction mixture to 0°C.

-

Slowly add diethyl oxalate to the cooled solution while stirring.

-

Subsequently, add N-benzylglycine ethyl ester dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxoazetidine-3-carboxylate (Intermediate B)

-

In a flask equipped with a Dean-Stark apparatus, dissolve Intermediate A in dry toluene.

-

Add a catalytic amount of sodium ethoxide.

-

Heat the mixture to reflux and monitor the removal of ethanol.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

-

Carefully neutralize with dilute acetic acid.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Oximation to form Ethyl 1-benzyl-4-(hydroxyimino)azetidine-3-carboxylate (Intermediate C)

-

Dissolve Intermediate B in ethanol.

-

Add hydroxylamine hydrochloride and sodium acetate.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Dry the organic phase and concentrate to yield the oxime.

Step 4: Reduction to this compound (Target Molecule)

-

Dissolve Intermediate C in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final product.

Synthetic Pathway II: Horner-Wadsworth-Emmons and Michael Addition Approach

An alternative and highly efficient route utilizes a Horner-Wadsworth-Emmons (HWE) reaction to construct a key α,β-unsaturated ester intermediate, followed by an intramolecular aza-Michael addition.[7]

Diagram of Synthetic Pathway II

Caption: Synthetic route via HWE and Michael addition.

Step-by-Step Experimental Protocol for Pathway II

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Intermediate D)

-

To a suspension of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0°C, add triethyl phosphonoacetate dropwise.

-

Stir the mixture for 30 minutes at 0°C.

-

Add a solution of N-Boc-azetidin-3-one in THF.[8]

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate. Purify by column chromatography.

Step 2: Synthesis of ethyl 3-aminoazetidine-3-carboxylate (Intermediate E)

-

Dissolve Intermediate D in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in methanol and bubble ammonia gas through the solution at 0°C for 1 hour.

-

Seal the reaction vessel and stir at room temperature for 24 hours.

-

Concentrate the mixture to yield the crude product.

Step 3: N-Benzylation to this compound (Target Molecule)

-

Dissolve Intermediate E in acetonitrile.

-

Add potassium carbonate (K₂CO₃) and benzyl bromide.

-

Stir the mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| Intermediate A | C₁₈H₂₅NO₆ | 367.40 | ¹H NMR, ¹³C NMR, MS |

| Intermediate B | C₁₃H₁₅NO₃ | 233.26 | ¹H NMR, IR (C=O stretch) |

| Intermediate C | C₁₃H₁₆N₂O₃ | 248.28 | ¹H NMR, MS |

| Intermediate D | C₁₂H₁₉NO₄ | 241.28 | ¹H NMR, ¹³C NMR |

| Intermediate E | C₆H₁₂N₂O₂ | 144.17 | ¹H NMR, MS |

| Target Molecule | C₁₅H₂₀N₂O₄ | 292.33 | ¹H NMR, ¹³C NMR, HRMS |

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of this compound. The choice between the Dieckmann condensation and the Horner-Wadsworth-Emmons/Michael addition pathway will depend on the availability of starting materials and the desired scale of the synthesis. The functional group handles on the target molecule—the secondary amine, the ester, and the benzyl protecting group—offer multiple points for diversification, making it an invaluable building block for the construction of compound libraries for high-throughput screening in drug discovery programs. Further optimization of reaction conditions and exploration of alternative protecting group strategies could lead to even more efficient and scalable syntheses of this important scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 3-Aminoazetidine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoazetidine moiety has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to serve as a versatile pharmacophore, and favorable influence on physicochemical properties have cemented its role as a valuable building block in the design of novel therapeutics. This guide provides an in-depth exploration of 3-aminoazetidine derivatives, delving into their synthesis, structural characteristics, and diverse applications in drug discovery. We will examine the causal factors behind key synthetic strategies, present detailed experimental protocols, and explore the therapeutic potential of this remarkable heterocyclic system, with a particular focus on its successful application in the development of triple reuptake inhibitors.

The Strategic Value of the 3-Aminoazetidine Core in Medicinal Chemistry

The four-membered azetidine ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after component in drug design.[1] Its incorporation into a molecule can impart a range of beneficial properties, including increased metabolic stability, improved solubility, and reduced lipophilicity.[2] The 3-aminoazetidine substitution pattern is particularly advantageous, offering a key vector for introducing diverse functionalities to modulate biological activity.[2]

The constrained nature of the azetidine ring provides a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[3] This pre-organization of substituents into a defined spatial orientation is a critical aspect of modern drug design.[3] Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, while the 3-amino group provides a hydrogen bond donor and a key point for further chemical elaboration.

One of the most powerful applications of the 3-aminoazetidine scaffold is in bioisosteric replacement .[4][5] Bioisosteres are chemical groups that can be interchanged to enhance a molecule's pharmacological properties without significantly altering its chemical structure.[5][6] The 3-aminoazetidine moiety has been successfully employed as a bioisostere for other groups to, for instance, remove a chiral center, thereby simplifying synthesis and potentially improving the pharmacokinetic profile.[4]

Synthetic Pathways to 3-Aminoazetidine Derivatives: A Methodological Overview

The synthesis of 3-aminoazetidine derivatives has evolved significantly, with several reliable methods now available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Reductive Amination of 3-Azetidinone: A Cornerstone Strategy

A prevalent and versatile method for the synthesis of N-substituted 3-aminoazetidines is the reductive amination of a protected 3-azetidinone.[4][7] This two-step, one-pot procedure involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.

The selection of the reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[4][7] The reaction proceeds smoothly, particularly when the amine component is an aniline or a substituted aryl amine.[4][7]

The general workflow for this synthetic approach is outlined below:

Caption: Reductive amination workflow for 3-aminoazetidine synthesis.

-

To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in dichloromethane (20 mL) is added aniline (0.65 g, 6.91 mmol). The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.86 g, 8.76 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(phenylamino)azetidine as a white solid.

Other Synthetic Approaches

While reductive amination is a workhorse, other methods offer access to different substitution patterns:

-

Intramolecular Cyclization: This classical approach involves the cyclization of a precursor containing both an amine and a suitable leaving group, such as a halide or a tosylate, in a gamma-position relative to each other.[2]

-

From 3-Azetidine Carboxylic Acids: Modifications of the carboxylic acid functionality at the 3-position can provide a handle for the introduction of an amino group through various chemical transformations.

-

Aza-Michael Addition: The addition of amines to activated alkenes, such as methyl 2-(azetidin-3-ylidene)acetate, provides a route to 3-substituted azetidine derivatives.[8][9]

Application in Drug Discovery: The Case of Triple Reuptake Inhibitors

A compelling example of the utility of the 3-aminoazetidine scaffold is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[10][11] TRIs act by blocking the reuptake of the neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.[4]

In a notable study, researchers utilized a bioisosteric modification strategy to develop novel 3-aminoazetidine derivatives as TRIs.[4][7] The starting point was a 3-substituted azetidine that, while effective, was a racemate, presenting challenges for chiral resolution and enantioselective synthesis.[4] By replacing a carbon atom in the lead compound with a nitrogen atom to create a 3-aminoazetidine, the chiral center was eliminated.[4]

This strategic modification led to the synthesis of a library of 166 novel 3-aminoazetidine derivatives, which were then screened for their inhibitory activity against the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, and hDAT).[4][7][10][11]

Structure-Activity Relationships and Lead Optimization

The screening of the synthesized compounds revealed key structure-activity relationships (SAR). For instance, it was observed that the nature of the substituents on the 3-amino nitrogen and the azetidine nitrogen significantly influenced the potency and selectivity of the compounds for the different transporters.[4]

| Compound Series | General Structure | Key SAR Observations |

| Series A | 3-substituted aminoazetidines derived from 3-azetidinone | Generally higher reuptake inhibitory activity against hSERT compared to hNET and hDAT.[4] |

| Series B | 3-aminoazetidine derivatives prepared from 3-azetidinal | Demonstrated relatively higher reuptake inhibitory activity against all three monoamine transporters compared to Series A.[4] |

Through a process of lead optimization that included assessments of microsomal stability, cytochrome P450 (CYP) inhibition, hERG channel activity, mutagenicity (Ames test), blood-brain barrier (BBB) penetration, and pharmacokinetic (PK) studies, a candidate compound was identified for further development.[10][11]

Signaling Pathway of Triple Reuptake Inhibition

The therapeutic effect of TRIs stems from their ability to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter levels can lead to a cascade of downstream signaling events that are thought to underlie their antidepressant effects.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Properties of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, and pharmacological relevance of the novel compound, 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. As a constrained amino acid analog, this molecule presents a unique scaffold for the development of new therapeutic agents. This document delves into the conformational landscape, electronic characteristics, and spectroscopic signatures of the target molecule, supported by data extrapolated from closely related azetidine derivatives. Furthermore, detailed, self-validating experimental protocols for its synthesis and characterization are presented, offering a roadmap for researchers in the fields of medicinal chemistry and drug discovery.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain and conformational rigidity offer distinct advantages in the design of novel therapeutics by providing precise control over the spatial orientation of substituents.[2] This leads to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also confer improved metabolic stability and aqueous solubility compared to more common saturated heterocycles like pyrrolidine and piperidine.[1]

The subject of this guide, this compound, is a unique trifunctionalized azetidine. The presence of a quaternary center bearing both an amino and an ester group at the 3-position, combined with a carbamate protecting group on the ring nitrogen, makes it a valuable building block for complex molecular architectures. As a constrained β-amino acid analog, it holds potential as a modulator of biological systems where conformational restriction is key to activity, such as in the development of GABA analogues or peptidomimetics.[1][3]

Theoretical Properties and Molecular Modeling

Conformational Analysis and Ring Puckering

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering is influenced by the nature and stereochemistry of the substituents. For this compound, the bulky substituents at the C3 and N1 positions will significantly influence the ring's preferred conformation.

Computational studies on similar azetidine derivatives suggest that the ring can adopt one of two puckered conformations.[4] The axial or equatorial preference of the substituents will be dictated by a combination of steric and electronic factors. The bulky benzyl carbamate group at N1 and the ethyl carboxylate group at C3 are likely to adopt pseudo-equatorial positions to minimize steric hindrance. The lone pair on the exocyclic amino group can also influence the conformational preference through hyperconjugation effects. Density Functional Theory (DFT) calculations could provide a more precise understanding of the conformational landscape and the energy barriers between different puckered states.[5]

Electronic Properties and Reactivity

The electronic properties of this compound are governed by the interplay of the electron-withdrawing carbamate and ester groups and the electron-donating amino group. The nitrogen atom of the azetidine ring is rendered less basic due to the delocalization of its lone pair into the adjacent carbonyl group of the benzyl carbamate.

The primary amino group at the C3 position is the most nucleophilic site in the molecule and is expected to be the primary point of further functionalization. The carbonyl carbons of the ester and carbamate groups are electrophilic and susceptible to nucleophilic attack, although the carbamate is generally more stable. The strained nature of the azetidine ring can also lead to ring-opening reactions under certain acidic or reductive conditions.[6]

Predicted Spectroscopic Data

Based on data from structurally related compounds, the following spectroscopic characteristics can be predicted for this compound:[7]

-

¹H NMR:

-

The benzylic protons of the Cbz group are expected to appear as a singlet around 5.1 ppm.

-

The aromatic protons of the benzyl group will likely resonate in the 7.3-7.4 ppm region.

-

The methylene protons of the ethyl ester will show a quartet around 4.2 ppm, coupled to a triplet around 1.2 ppm for the methyl group.

-

The diastereotopic methylene protons of the azetidine ring are expected to appear as complex multiplets in the range of 3.8-4.5 ppm.

-

The protons of the primary amino group may appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbonyl carbons of the carbamate and ester groups are expected to resonate around 156 ppm and 172 ppm, respectively.

-

The quaternary carbon at the 3-position of the azetidine ring would appear around 60-70 ppm.

-

The methylene carbons of the azetidine ring are predicted to be in the 50-60 ppm region.

-

The benzylic carbon of the Cbz group will likely be around 67 ppm.

-

The carbons of the ethyl group will appear at approximately 61 ppm (CH₂) and 14 ppm (CH₃).

-

-

Mass Spectrometry (ESI-MS):

-

The protonated molecular ion [M+H]⁺ would be expected at m/z 279.13.

-

It is important to note that these are predicted values, and actual experimental data may vary. Machine learning and DFT-based prediction models can provide more accurate estimations of NMR chemical shifts.[8][9][10]

Proposed Synthesis and Retrosynthetic Analysis

A plausible synthetic route to this compound can be envisioned through a retrosynthetic analysis, starting from commercially available or readily accessible precursors.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis would commence from a suitable acrylic acid derivative, followed by cyclization to form the azetidine ring, introduction of the azide functionality, protection of the ring nitrogen, and finally, reduction of the azide to the desired primary amine.

Potential Pharmacological Applications

The structural rigidity of this compound makes it an attractive scaffold for mimicking the bioactive conformations of endogenous ligands. As a constrained β-amino acid, it could serve as a building block for peptidomimetics with enhanced proteolytic stability and defined secondary structures.[11][12]

Furthermore, azetidine-based compounds have shown promise as GABA uptake inhibitors.[3] The constrained nature of the azetidine ring in the target molecule could lead to selective interactions with GABA transporters or receptors. The primary amino group and the carboxylic ester functionality provide handles for further chemical modification to explore structure-activity relationships and optimize biological activity.

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of this compound, based on established methodologies for similar compounds.

Synthesis Workflow

Caption: Proposed synthetic workflow.

Detailed Synthetic Procedures

Step 1: Synthesis of Ethyl 3-bromoazetidine-3-carboxylate

This procedure is adapted from the synthesis of related 3-bromoazetidine-3-carboxylates.[13]

-

To a solution of ethyl 2-(bromomethyl)acrylate in a suitable solvent (e.g., acetonitrile), add a solution of ammonia in methanol at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Treat the residue with a solution of hydrogen bromide in acetic acid.

-

After stirring for 2-4 hours, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-azidoazetidine-3-carboxylate

-

Dissolve ethyl 3-bromoazetidine-3-carboxylate in dimethylformamide (DMF).

-

Add sodium azide in one portion and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the azido-azetidine.

Step 3: Synthesis of 1-Benzyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate

This procedure follows general protocols for N-Cbz protection.[14][15]

-

Dissolve ethyl 3-azidoazetidine-3-carboxylate in a mixture of dioxane and water.

-

Cool the solution to 0 °C and add sodium carbonate.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

The reduction of the azide to the amine can be achieved by catalytic hydrogenation.[16]

-

Dissolve 1-benzyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate in methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product.

Characterization Workflow

Caption: Workflow for product characterization.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. This guide has provided a theoretical framework for understanding its properties, a plausible pathway for its synthesis, and a rationale for its potential applications in drug discovery. The constrained nature of the azetidine ring, coupled with its versatile functional groups, makes it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents with improved pharmacological profiles. The experimental protocols outlined herein provide a solid foundation for the practical synthesis and characterization of this and related compounds, paving the way for future investigations into their biological activities.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. ijacskros.com [ijacskros.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. Amine synthesis by azide reduction [organic-chemistry.org]

The Strategic Synthesis and Application of 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent conformational rigidity, combined with its ability to introduce a key vector for substitution, allows for the precise orientation of pharmacophoric groups in three-dimensional space. This constrained geometry can lead to enhanced binding affinity and selectivity for biological targets. The α,α-disubstituted amino acid motif within the azetidine core, as seen in 1-Benzyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, offers a unique structural element for peptidomimetics and other small molecule inhibitors, where the quaternary center can impart resistance to enzymatic degradation. This guide provides an in-depth technical overview of this compound, covering its commercial availability, a detailed plausible synthetic route, characteristic analytical data, and its potential applications in the development of novel therapeutics.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this building block for early-stage discovery and lead optimization programs. The table below summarizes the key information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1434142-16-1[1] |

| Molecular Formula | C₁₄H₁₈N₂O₄[1] |

| Molecular Weight | 278.30 g/mol [1] |

| Typical Purity | ≥95% |

| Known Suppliers | Sunway Pharm Ltd., Aladdin Scientific Corporation, Matrix Scientific |

Proposed Synthetic Pathway and Experimental Protocols

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Diethyl 2-(benzylamino)-2-oxaloacetate (Intermediate A)

This initial step involves the acylation of N-benzylglycine ethyl ester with diethyl oxalate.

Protocol:

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0 °C, add N-benzylglycine ethyl ester (1.0 equivalent) dropwise.

-

Stir the resulting mixture for 30 minutes at 0 °C.

-

Add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of the Acyclic Precursor (Intermediate B)

Intermediate A is subsequently alkylated with 1,3-dibromopropane to introduce the carbon backbone required for cyclization.

Protocol:

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of Intermediate A (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield Intermediate B.

Step 3: Dieckmann Cyclization to Yield this compound (Final Product)

The final step is an intramolecular Dieckmann condensation to form the azetidine ring.

Protocol:

-

To a solution of sodium ethoxide (1.5 equivalents) in anhydrous toluene, add a solution of Intermediate B (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of citric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the predicted characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.45 (m, 5H, Ar-H)

-

δ 5.15 (s, 2H, -CH₂-Ph)

-

δ 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)

-

δ 4.05 (d, J = 9.0 Hz, 2H, azetidine-H)

-

δ 3.85 (d, J = 9.0 Hz, 2H, azetidine-H)

-

δ 2.10 (s, 2H, -NH₂)

-

δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 173.5 (C=O, ester)

-

δ 156.0 (C=O, carbamate)

-

δ 136.0 (Ar-C)

-

δ 128.8 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 67.5 (-CH₂-Ph)

-

δ 62.0 (-O-CH₂)

-

δ 58.0 (azetidine quaternary C)

-

δ 55.0 (azetidine CH₂)

-

δ 14.0 (-CH₃)

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.1345

-

Expected fragmentation would involve the loss of the benzyl group (m/z 91) and the ethyl ester group. A prominent fragment would likely be the tropylium ion at m/z 91.

-

Infrared (IR) Spectroscopy

-

FTIR (KBr, cm⁻¹):

-

3300-3400 (N-H stretch, amine)

-

3030 (C-H stretch, aromatic)

-

2980 (C-H stretch, aliphatic)

-

1740 (C=O stretch, ester)

-

1695 (C=O stretch, carbamate)

-

1500, 1450 (C=C stretch, aromatic)

-

1240 (C-O stretch, ester/carbamate)

-

1180 (C-N stretch)

-

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Caption: Key applications of the title compound in medicinal chemistry.

-

Peptidomimetics: The α,α-disubstituted amino acid structure provides a scaffold for creating peptides with enhanced stability against proteolytic degradation. The amino and carboxylate groups can be readily incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques.

-